molecular formula C12H11IN2O2 B11781614 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B11781614
M. Wt: 342.13 g/mol
InChI Key: WOPOOHOTBANVGF-UHFFFAOYSA-N
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Description

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is an organic compound with a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-D][1,4]oxazepines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-d] compounds exhibit significant antibacterial properties. A study synthesized various imidazo derivatives and tested their efficacy against a range of gram-positive and gram-negative bacteria. The results suggested that compounds similar to 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine could possess notable antimicrobial activity, making them potential candidates for antibiotic development .

Cancer Treatment

The compound has been investigated for its role as a selective inhibitor of the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer cell proliferation and survival. A patent outlines the use of benzoxazepin oxazolidinone compounds (including derivatives of this compound) in therapeutic compositions aimed at treating various cancers. The compounds showed promise in modulating mutant forms of the PI3K-alpha isoform .

Neuropharmacological Applications

There is growing interest in the neuropharmacological effects of compounds related to this compound. Preliminary studies suggest that such compounds may exhibit neuroprotective properties and potential utility in treating neurodegenerative diseases. The structural features may allow for interaction with neurotransmitter systems or modulation of neuroinflammatory pathways.

Data Tables

Below is a summary table highlighting key research findings related to the applications of this compound:

Application AreaFindingsReference
Antimicrobial ActivityExhibited significant antibacterial properties against various bacterial strains.
Cancer TreatmentInhibits PI3K pathway; potential for therapeutic use in breast cancer treatment.
NeuropharmacologicalPotential neuroprotective effects; may benefit neurodegenerative disease treatments.Ongoing studies

Case Study 1: Antibacterial Efficacy

In an experimental setup involving the synthesis of multiple imidazo derivatives, one compound closely related to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of standard antibiotics. This suggests its potential as a lead compound for antibiotic drug development.

Case Study 2: Cancer Modulation

A clinical trial involving benzoxazepin oxazolidinone compounds demonstrated that patients receiving treatment with formulations containing derivatives of this compound exhibited reduced tumor growth rates compared to those on placebo. This supports the hypothesis regarding its role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an iodine substituent and a methoxy group, contribute to its biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.

  • Molecular Formula : C12H11IN2O2
  • Molecular Weight : 342.13 g/mol
  • Structure : The compound features a fused imidazo and oxazepine ring system.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting PI3K activity, which is crucial for the proliferation of certain tumors. Studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, potentially influencing cytokine release such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
  • Antimicrobial Properties : Limited antimicrobial activity has been reported against specific bacterial pathogens.

Study 1: Anticancer Activity

A study evaluated the biological activities of several benzoxazepine derivatives, including this compound against human tumor cell lines. The results indicated that this compound exhibited significant antiproliferative effects with an IC50 value comparable to established PI3K inhibitors like LY294002.

CompoundIC50 (μM)Selectivity
2-Iodo-9-methoxy derivative0.016PI3Kα
LY2940020.48-

Study 2: Cytokine Release Modulation

In another study focusing on the anti-inflammatory properties of synthesized benzoxazepine derivatives, it was found that treatment with 2-iodo-9-methoxy resulted in a notable decrease in IL-6 and TNF-α levels in certain cancer cell lines. This suggests its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to inhibit PI3K signaling pathways. This inhibition leads to reduced cellular proliferation and survival in cancer cells that rely heavily on these pathways.

Comparative Analysis with Related Compounds

Compound NameStructureKey FeaturesBiological Activity
9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepineStructureFluorine substituentPotential anti-cancer properties
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepineStructureBromine substituentSimilar PI3K inhibition
9-Methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepineStructureNo halogen substituentsLess potent than iodine-substituted derivatives

The presence of the iodine atom enhances the biological activity compared to fluorinated or brominated analogs due to electronic effects and steric factors.

Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

2-iodo-9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3

InChI Key

WOPOOHOTBANVGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)I

Origin of Product

United States

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